molecular formula C21H26INO4 B608989 (5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide CAS No. 1360001-83-7

(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide

Cat. No. B608989
M. Wt: 483.3465
InChI Key: VYZRRRRJXDLIFG-OKNVNIRESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a type of morphinanium, which suggests it may be related to morphine or other opioids. The “cyclopropylmethyl” part indicates the presence of a cyclopropyl group attached to a methyl group . The “4,5-epoxy” suggests an epoxide group, which is a cyclic ether with three ring atoms. The “14-hydroxy” indicates the presence of a hydroxyl group, and “3-methoxy” suggests a methoxy group. The “17-methyl” indicates a methyl group at the 17th position. The “6-oxo” suggests a carbonyl group at the 6th position. The “iodide” likely refers to an iodide ion, which could be part of an ionic bond in the compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the various functional groups and the cyclic nature of morphinanium compounds. The presence of an epoxide, hydroxyl, methoxy, and carbonyl groups would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the various functional groups present. Epoxides, for example, are highly reactive and can undergo reactions with a variety of nucleophiles . The iodide ion might also be involved in reactions, particularly if it’s part of an ionic bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present .

Scientific Research Applications

Novel Synthesis Methods

  • A novel synthesis method for ortho ester derivatives, potentially useful as selective epsilon opioid receptor ligands, was developed. This included the production of 17-(cyclopropylmethyl)-4,5alpha-epoxy-6alpha-hydroxy-3,7,7-trimethoxy-8-oxa-6,14-endoethanomorphinan (Watanabe, Kai, & Nagase, 2006).

Rational Drug Design

  • Research focused on designing a selective opioid receptor antagonist based on the accessory site concept, leading to the synthesis of specific compounds with potential antagonist effects (Fujii et al., 2004).

Crystal Structure Analysis

  • Studies of the crystal structure of buprenorphine, a semi-synthetic opioid drug, revealed insights into the arrangement of the cyclopropylmethyl group and the role of hydroxy groups in molecular interactions (Mazurek et al., 2021).

Analgesic Properties

  • Investigations into the structure-activity correlations of 7 beta-(arylalkyl)-3-methoxy- or hydroxy-4,5 alpha-epoxymorphinans highlighted the potential of certain compounds as narcotic agonists (Kotick et al., 1983).

Imaging Applications

  • Research on epimeric 6 alpha- and 6 beta-iodo-3,14-dihydroxy-17-(cyclopropylmethyl)-4,5 alpha-epoxymorphinans explored their potential as ligands for opioid receptor imaging, with implications for single photon emission computed tomography (de Costa et al., 1992).

Mass Spectrometry Analysis

  • The use of methylsulphinyl carbanion in the methylation of 17-ketosteroids, including permethyl derivatives, was studied for its implications in mass spectrometry (Leclercq, 1974).

Synthesis of Isomorphinans

  • Synthesis of 6, 14-ethenoisomorphinans and 6, 14-ethenomorphinans was conducted, leading to new compounds with potential as potent agonists (Crabbendam et al., 2010).

Opiate Receptor Research

  • A study on cycloFOXY, a novel opiate antagonist, revealed its potential in labeling distinct opiate binding sites, providing insights for receptor research and drug development (Rothman et al., 1987).

properties

IUPAC Name

(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO4.HI/c1-23(12-13-3-4-13)10-9-21-18-14-5-6-16(26-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)11-14;/h5-6,13,17,20,25H,3-4,7-12H2,1-2H3;1H/q+1;/p-1/t17-,20+,21+,22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHOYBDOHMCZCP-KUSIJKRZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide
Reactant of Route 2
(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide
Reactant of Route 3
(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide
Reactant of Route 4
Reactant of Route 4
(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide
Reactant of Route 5
(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide
Reactant of Route 6
(5|A)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-6-oxomorphinanium Iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.